1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

The compound 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS 1152682-87-5) is a heterocyclic aromatic amine belonging to the 5-aminopyrazole class. It features a pyrazole core with methyl substituents at the 1 and 4 positions and a 5-methylfuran ring at the 3 position.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13305459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NN(C(=C2C)N)C
InChIInChI=1S/C10H13N3O/c1-6-4-5-8(14-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3
InChIKeyRSEOFWWNQLNGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: Core Properties and Structural Classification for Procurement


The compound 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS 1152682-87-5) is a heterocyclic aromatic amine belonging to the 5-aminopyrazole class. It features a pyrazole core with methyl substituents at the 1 and 4 positions and a 5-methylfuran ring at the 3 position. Its molecular formula is C10H13N3O with a molecular weight of 191.23 g/mol [1]. Commercially available for laboratory research use from multiple vendors, its purity is typically specified at 95% . The compound is a substituted aminopyrazole building block that serves as a scaffold for medicinal chemistry and agrochemical exploration, though its specific pharmacological profile requires direct experimental validation in the user's context.

Why 1,4-Dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine Cannot Be Interchanged with General 5-Aminopyrazole Analogs


Within the 5-aminopyrazole family, subtle structural variations profoundly impact biological target engagement. The presence and position of methyl substituents on the pyrazole core, combined with the specific furan substitution pattern, dictate hydrogen-bonding capabilities, steric fit, and electronic properties that control binding affinity to kinases and other targets [1]. For example, the simpler analog 3-(furan-2-yl)-1H-pyrazol-5-amine lacks the methyl groups present in this compound, resulting in a drastically different PDK1 binding profile (IC50 = 313 μM) [2]. Therefore, substituting this compound with a generic aminopyrazole without validating functional equivalence risks invalidating structure-activity relationship (SAR) studies and producing misleading biological results.

Quantitative Differentiation Evidence for 1,4-Dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine


Structural Differentiation from a Close PDK1-Binding Analog Lacks Direct Comparative Biological Data

The closest structurally characterized analog with quantitative activity data is 3-(furan-2-yl)-1H-pyrazol-5-amine (CAS 96799-02-9), a PDK1 binder with an IC50 of 313 µM [1]. The target compound differentiates itself by the addition of a methyl group at the pyrazole 1-position, a methyl group at the pyrazole 4-position, and a methyl substituent on the furan ring at the 5-position. While these structural additions are predicted to alter steric and electronic properties critical for target binding, no direct head-to-head comparison data or quantitative activity values for this compound were found in the accessible public domain literature [2]. The presence of unique methyl groups defines this compound as a distinct chemical entity with an uncharacterized biological profile, making it suitable for exploring novel SAR space around kinase and antioxidant targets [3], but users must generate primary comparator data.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Recommended Research Application Scenarios for 1,4-Dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine


Novel Kinase Inhibitor Fragment-Based or Scaffold-Hopping Libraries

Given that the unmethylated analog is a validated, albeit weak, PDK1 fragment hit (IC50 = 313 µM) [1], this compound's differentiated methyl-substituted scaffold can be used to probe the steric and electronic tolerance of the PDK1 ATP-binding pocket or related kinase targets. Its procurement is justified for fragment growth or library synthesis aimed at improving potency the weak starting hit.

5-Aminopyrazole SAR Expansion for Antioxidant and Antiproliferative Screening

Recent studies have demonstrated that subtle modifications to the 5-aminopyrazole core, including methylation at the pyrazole C3 position and alterations to the N1 substituent, profoundly alter radical scavenging (DPPH assay), ROS inhibition in human platelets, and antiproliferative activity (MTT assay) [2]. This compound's unique combination of a C4-methyl group and a 5-methylfuran substituent represents an unexplored chemical space within this SAR landscape, making it a valuable template for discovering novel antioxidant or anticancer chemotypes.

Agrochemical Lead Discovery Targeting Pest Control Receptors

The 5-substituted alkylaminopyrazole class has precedence in pesticide development, as exemplified by Bayer CropScience patents on related scaffolds for arthropod and helminth control [3]. This compound's specific substitution pattern and the presence of a bioisosteric methylfuran ring make it a candidate for screening against insect or nematode targets, provided that the user generates comparative potency and selectivity data against established agrochemical lead structures.

Metal Coordination and Catalysis Ligand Design

The 5-aminopyrazole core, especially when substituted with a furan group, can act as a bidentate ligand for transition metals, forming complexes with potentially enhanced biological or catalytic properties . The additional methyl substituents on this compound modulate the electron density at the pyrazole nitrogen and steric environment around the metal center, enabling fine-tuning of coordination geometry and stability relative to simpler ligand scaffolds.

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